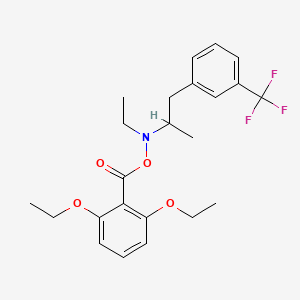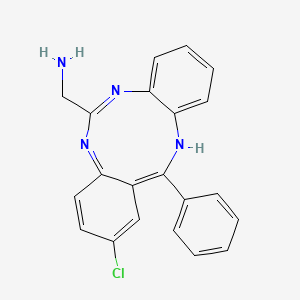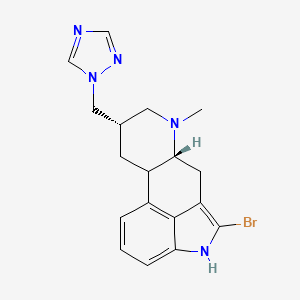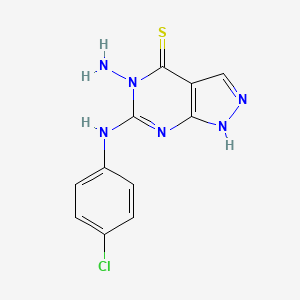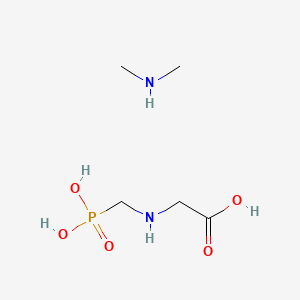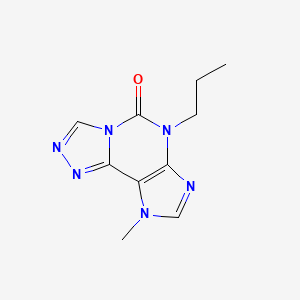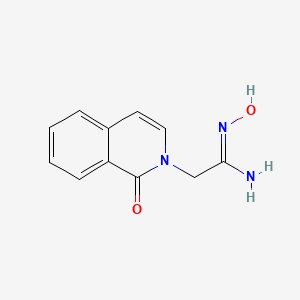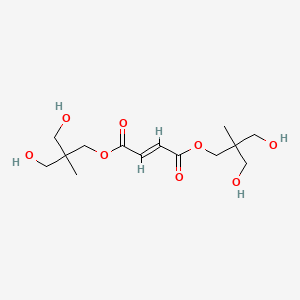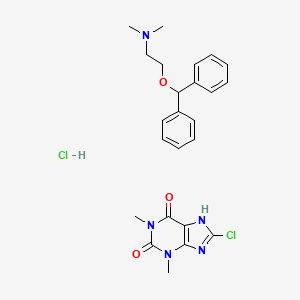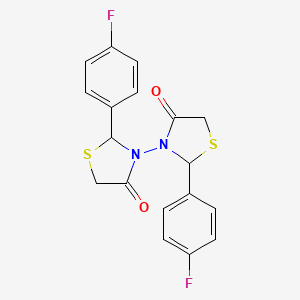
dl-2,2'-Bis(p-fluorophenyl)(3,3'-bithiazolidine)-4,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione: is a synthetic organic compound that belongs to the class of bithiazolidines. These compounds are characterized by the presence of two thiazolidine rings, which are five-membered heterocyclic rings containing both sulfur and nitrogen atoms. The presence of fluorophenyl groups adds unique properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione typically involves the condensation of p-fluorobenzaldehyde with a thiazolidine derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazolidine rings, converting them to more reduced forms.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may have potential applications in biological research, particularly in studying the interactions of thiazolidine derivatives with biological targets. Its fluorophenyl groups could enhance its binding affinity to certain proteins or enzymes.
Medicine
In medicine, similar compounds have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The specific biological activity of dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione would require further research.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione would depend on its specific interactions with molecular targets. Thiazolidine derivatives are known to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(phenyl)(3,3’-bithiazolidine)-4,4’-dione: Lacks the fluorine atoms, which may result in different chemical and biological properties.
2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions.
2,2’-Bis(p-methylphenyl)(3,3’-bithiazolidine)-4,4’-dione: The presence of methyl groups can influence the compound’s solubility and reactivity.
Uniqueness
The presence of fluorophenyl groups in dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione makes it unique compared to other bithiazolidine derivatives. Fluorine atoms can significantly alter the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to unique applications and activities.
Properties
CAS No. |
95035-82-8 |
|---|---|
Molecular Formula |
C18H14F2N2O2S2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14F2N2O2S2/c19-13-5-1-11(2-6-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-3-7-14(20)8-4-12/h1-8,17-18H,9-10H2 |
InChI Key |
OSSKXWAHAQAUEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)N3C(SCC3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


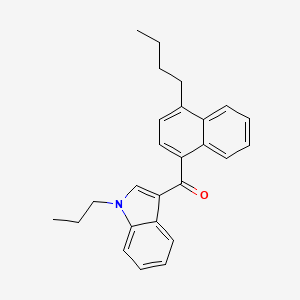
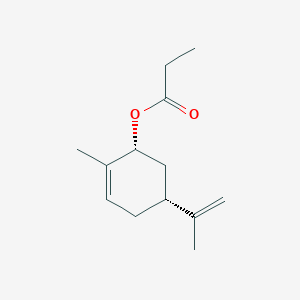
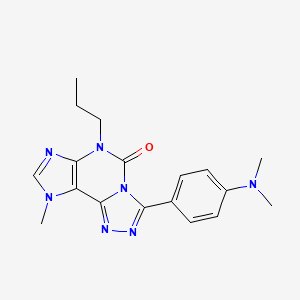
![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
